(r)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid
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Overview
Description
®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group commonly used in peptide synthesis. This compound is particularly interesting due to its structural features, which include an amino group protected by the Fmoc group, a phenyl ring, and a pentenoic acid moiety. These structural elements make it a versatile building block in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including ®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process involves sequential addition of reagents and solvents, followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Saturated pentanoic acid derivatives.
Substitution: Free amino acids ready for further functionalization.
Scientific Research Applications
®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of hydrogels and other functional materials due to its self-assembly properties.
Mechanism of Action
The mechanism of action of ®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed, allowing the amino group to participate in further reactions or interactions. The phenyl ring and pentenoic acid moiety can also engage in various non-covalent interactions, contributing to the stability and functionality of the final product.
Comparison with Similar Compounds
Similar Compounds
®-2-(Fmoc-amino)-5-phenylpentanoic acid: Similar structure but lacks the double bond in the pentenoic acid moiety.
®-2-(Fmoc-amino)-4-phenylbutanoic acid: Shorter carbon chain and different positioning of the phenyl ring.
®-2-(Fmoc-amino)-3-phenylpropanoic acid: Even shorter carbon chain and different positioning of the phenyl ring.
Uniqueness
®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid is unique due to the presence of the double bond in the pentenoic acid moiety, which allows for additional functionalization and reactivity. This structural feature distinguishes it from other Fmoc-protected amino acids and enhances its versatility in synthetic applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-23-1 |
Source
|
Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215190-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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